molecular formula C19H25N3O4S B2986928 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034257-57-1

3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2986928
CAS No.: 2034257-57-1
M. Wt: 391.49
InChI Key: GKEKWWOSEZOMQL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034257-57-1) is a synthetic small molecule with a molecular formula of C19H25N3O4S and a molecular weight of 391.48 g/mol . This benzenesulfonamide derivative features a piperidine scaffold, a structural motif of high interest in medicinal chemistry. Piperidine-based compounds have demonstrated significant potential in drug discovery, particularly as agonists for therapeutic targets such as the human β3-adrenergic receptor, which is relevant for metabolic diseases . Furthermore, structurally related analogs containing the 3-(piperidin-4-ylmethoxy)pyridine group have been identified as potent, competitive, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with Ki values in the nanomolar range and high selectivity over related enzymes like monoamine oxidases (MAO-A/B) . These inhibitors can increase cellular levels of histone H3 lysine 4 methylation (H3K4me), leading to the suppression of proliferation in various leukemia and solid tumor cell lines, while showing negligible effects on normal cells . As such, this compound represents a valuable chemical probe for researchers investigating epigenetics, LSD1 biology, and oncology drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-25-18-6-5-17(12-19(18)26-2)27(23,24)21-13-15-7-10-22(11-8-15)16-4-3-9-20-14-16/h3-6,9,12,14-15,21H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEKWWOSEZOMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the reaction of pyridine-3-carboxaldehyde with piperidine-4-carboxaldehyde to form the corresponding imine, followed by reduction and subsequent sulfonamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: Research has indicated that this compound may have therapeutic potential. It has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable in various applications.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Synthetic Efficiency : Compound 12 (77% yield) demonstrates optimized synthesis compared to analogues in , which exhibit variable yields .
  • Substituent Effects: The trifluoroethoxy-phenoxyethyl group in Compound 12 introduces fluorinated hydrophobicity, contrasting with the pyridinyl-piperidinylmethyl group in the target compound . Thiophene-based analogues (e.g., ) may alter electronic properties due to sulfur’s polarizability.
  • Thermal Stability : Melting points for compounds in (132–230°C) suggest that bulky substituents (e.g., biaryl groups) enhance crystalline stability compared to smaller groups like thiophene .

Pharmacological and Physicochemical Trends

While direct activity data for the target compound is unavailable, insights can be inferred from analogues:

  • Fluorinated Analogues : The trifluoroethoxy group in Compound 12 may improve metabolic stability and membrane permeability, a common strategy in drug design .
  • Methoxy Groups : The 3,4-dimethoxy motif (shared with and ) likely enhances solubility via hydrogen bonding, critical for oral bioavailability.
  • Piperidine/Piperazine Scaffolds : Flexibility from piperidine rings (target compound, ) may facilitate binding to conformational enzyme pockets, whereas rigid piperazine derivatives (e.g., ) could limit adaptability .

Analytical Characterization

  • Spectroscopy : NMR (1H, 13C, 19F) and mass spectrometry are standard for confirming sulfonamide structures, as seen in and .
  • Purity Assessment : Compound 12 achieved 98% purity via UPLC/MS, reflecting robust quality control in modern syntheses .

Biological Activity

3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential therapeutic applications. This compound features a benzene sulfonamide core, substituted with methoxy groups and a piperidine moiety, which contributes to its unique biological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S. The presence of methoxy groups at the 3 and 4 positions of the benzene ring enhances its solubility and bioavailability. The sulfonamide group is known for its role in drug interactions, particularly in antimicrobial and anticancer activities.

Research indicates that this compound may act as an inhibitor of the Hedgehog signaling pathway, which is crucial in regulating cell differentiation and proliferation. Inhibition of this pathway has significant implications for cancer treatment, as it can reduce tumor growth in various cancer models . Additionally, the piperidine moiety may interact with nicotinic acetylcholine receptors, suggesting a multifaceted mechanism of action that could enhance its pharmacological profile.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro assays have shown that it can effectively inhibit the proliferation of various cancer cell lines. For instance, compounds targeting the Hedgehog pathway have demonstrated significant reductions in tumor size in preclinical models .

Anti-Angiogenic Activity

The compound has also been investigated for its anti-angiogenic properties. In vivo studies utilizing the chick chorioallantoic membrane (CAM) model indicated that it efficiently blocked blood vessel formation. This suggests that it may play a role in preventing tumor growth by inhibiting the vascularization needed for tumor sustenance .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with structurally similar compounds:

Compound NameStructureUnique Features
3-Chloro-N-(pyridin-2-yl)-benzamideCHClNOContains chlorine; used in similar pathways
N-(pyridin-2-yl)-benzamideCHNOLacks methoxy groups; simpler structure
2-Methyl-N-(pyridin-3-yl)-benzamideCHNOContains a methyl group instead of methoxy; different biological activity

These comparisons illustrate how variations in substitution patterns can influence biological activity and therapeutic potential.

Case Studies

Case Study 1: Hedgehog Pathway Inhibition
In a study evaluating various compounds for their ability to inhibit the Hedgehog signaling pathway, this compound was shown to significantly reduce the expression of target genes associated with tumor growth. This was confirmed through quantitative PCR analysis and Western blotting techniques.

Case Study 2: Anti-Angiogenic Effects
Another study focused on the anti-angiogenic properties of this compound utilized the CAM assay to assess its efficacy. Results indicated a marked decrease in blood vessel formation when treated with varying concentrations of the compound compared to controls. This suggests potential as a therapeutic agent in cancer treatment by targeting tumor vasculature .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For example:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for attaching the pyridinyl and piperidinyl groups. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) influence yield .
  • Sulfonamide Formation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with the piperidinylmethyl intermediate in the presence of triethylamine (TEA) at 0–5°C minimizes side reactions, achieving ~77% isolated yield .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and piperidine-proton signals (δ 1.5–2.8 ppm) to confirm regiochemistry .
  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to verify purity (tR ~4.71 min) and molecular ion [M+H]+ at m/z 533.4 .
  • Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) to rule out hydrate/solvate formation .

Basic: How do the 3,4-dimethoxy and pyridinyl-piperidinyl groups influence biological activity?

Methodological Answer:

  • 3,4-Dimethoxy : Enhances solubility and membrane permeability via H-bonding with target proteins (e.g., carbonic anhydrase IX) .
  • Pyridinyl-Piperidinyl : The basic nitrogen in piperidine improves pharmacokinetics (e.g., brain penetration in antitumor studies), while pyridine acts as a hydrogen-bond acceptor for receptor binding .

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in inhibitory potency across analogs?

Methodological Answer:

  • Ring Size Effects : Six-membered N-containing rings (e.g., piperidine) improve kynurenine pathway inhibition (64% vs. 9% for five-membered pyrrolidine) due to better conformational fit in enzyme pockets .
  • Substituent Positioning : Para-methoxy groups on benzene enhance antitumor activity (IC50 < 1 µM) compared to ortho-substituted analogs by aligning with hydrophobic pockets in tubulin .
  • Data Validation : Compare IC50 values across ≥3 independent assays (e.g., fluorescence polarization, SPR) to account for assay-specific variability .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~3.2 hrs in mice) and metabolic stability (CYP3A4/5 inhibition assays) to identify rapid clearance issues .
  • Metabolite Identification : Use LC-HRMS to detect active metabolites (e.g., demethylated derivatives) that may contribute to in vivo effects .
  • Dose-Response Modeling : Apply nonlinear regression (GraphPad Prism®) to correlate in vitro IC50 with in vivo tumor growth inhibition (TGI) at 50–100 mg/kg doses .

Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to resolve sulfonamide torsion angles and piperidine chair conformation .
  • Software Suite : Process data with CCP4 (e.g., REFMAC5 for refinement, PHASER for molecular replacement) .
  • Validation : Check Ramachandran plots (>98% favored regions) and R-factor convergence (<0.20) to ensure model accuracy .

Advanced: How can researchers design experiments to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized target proteins (e.g., tubulin) via Western blot .
  • BRET/FRET Probes : Use bioluminescence resonance energy transfer (BRET) to monitor real-time binding to GPCRs or kinases .
  • CRISPR Knockdown : Compare IC50 in wild-type vs. target-knockout cells to confirm on-target effects .

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